molecular formula C6H4ClN5O2S B14899136 5-Chloro-4-((4-nitro-1h-imidazol-1-yl)methyl)-1,2,3-thiadiazole

5-Chloro-4-((4-nitro-1h-imidazol-1-yl)methyl)-1,2,3-thiadiazole

Cat. No.: B14899136
M. Wt: 245.65 g/mol
InChI Key: OCEUGNSIEXORQS-UHFFFAOYSA-N
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Description

5-Chloro-4-((4-nitro-1h-imidazol-1-yl)methyl)-1,2,3-thiadiazole is a heterocyclic compound that contains both imidazole and thiadiazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

The synthesis of 5-Chloro-4-((4-nitro-1h-imidazol-1-yl)methyl)-1,2,3-thiadiazole typically involves the reaction of 4-nitroimidazole with a chlorinated thiadiazole precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-Chloro-4-((4-nitro-1h-imidazol-1-yl)methyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Chloro-4-((4-nitro-1h-imidazol-1-yl)methyl)-1,2,3-thiadiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of bacteria and fungi.

    Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-Chloro-4-((4-nitro-1h-imidazol-1-yl)methyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets in cells. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components, leading to cell death. The imidazole and thiadiazole rings can also interact with enzymes and proteins, inhibiting their activity and disrupting cellular processes.

Comparison with Similar Compounds

Similar compounds to 5-Chloro-4-((4-nitro-1h-imidazol-1-yl)methyl)-1,2,3-thiadiazole include other imidazole and thiadiazole derivatives. These compounds often share similar biological activities but can differ in their potency and selectivity. For example:

    Metronidazole: An imidazole derivative used as an antimicrobial agent.

    Thiabendazole: A thiadiazole derivative used as an anthelmintic.

Properties

Molecular Formula

C6H4ClN5O2S

Molecular Weight

245.65 g/mol

IUPAC Name

5-chloro-4-[(4-nitroimidazol-1-yl)methyl]thiadiazole

InChI

InChI=1S/C6H4ClN5O2S/c7-6-4(9-10-15-6)1-11-2-5(8-3-11)12(13)14/h2-3H,1H2

InChI Key

OCEUGNSIEXORQS-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN1CC2=C(SN=N2)Cl)[N+](=O)[O-]

Origin of Product

United States

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